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Compound of Interest

Compound Name: 1,6-Naphthyridine

Cat. No.: B1220473 Get Quote

A Comparative Guide to the Structure-Activity Relationship of 1,6-Naphthyridine Analogs for

Researchers, Scientists, and Drug Development Professionals.

The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged

structure" in medicinal chemistry, particularly in the development of kinase inhibitors for

oncology. Its rigid framework and hydrogen bonding capabilities allow for potent and selective

interactions with the ATP-binding site of various kinases, which are critical regulators of cellular

signaling pathways often dysregulated in cancer. This guide provides a comparative analysis of

the structure-activity relationships (SAR) of 1,6-naphthyridine analogs, focusing on their

inhibitory activity against key oncogenic kinases such as c-Src, c-Met, AXL, and FGFR4. We

present a compilation of quantitative data, detailed experimental methodologies, and visual

representations of relevant biological pathways and experimental workflows to facilitate the

rational design of next-generation 1,6-naphthyridine-based therapeutics.

Comparative Analysis of 1,6-Naphthyridine Analogs
as Kinase Inhibitors
The biological activity of 1,6-naphthyridine derivatives is highly contingent on the nature and

placement of substituents around the core scaffold. Modifications at positions C2, C3, C5, and

C7 have been extensively explored to optimize potency and selectivity.

Inhibition of c-Src Kinase
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7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been identified as

potent inhibitors of the non-receptor tyrosine kinase c-Src, a key player in cancer cell

proliferation, survival, and metastasis. The SAR studies reveal that the introduction of basic

aliphatic side chains at the 7-position is crucial for potent c-Src inhibition.

Compound ID 7-Substituent
c-Src IC50
(nM)

FGFR IC50
(nM)

PDGFR IC50
(nM)

Analog 1

-

NH(CH₂)₂N(CH₃)

₂

10-80 >1000 100-1000

Analog 2

-

NH(CH₂)₃N(CH₃)

₂

10-80 >1000 100-1000

Analog 3

-

NHPhO(CH₂)₂N(

CH₃)₂

10-80 >1000 100-1000

Data compiled from published research.[1]

The data indicates that analogs bearing a basic amine terminus connected by a flexible linker

at the C7 position exhibit the most potent activity against c-Src, with IC50 values in the

nanomolar range.[1] These compounds generally display good selectivity over the PDGF

receptor but less so against the FGF receptor.[1]

Inhibition of c-Met and AXL Kinases
The 1,6-naphthyridine scaffold has also been successfully employed to develop inhibitors of

the receptor tyrosine kinases c-Met and AXL, both of which are implicated in tumor growth,

invasion, and drug resistance.

A series of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-ones has been investigated as c-Met

inhibitors. SAR studies on this series highlight the importance of specific substitutions for

effective c-Met inhibition. For instance, compound 2t from one study, which incorporates an N-1

alkyl substituent with a terminal amino group, a substituted benzyl group at the N-3 position,
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and a 4'-carboxamide phenoxy group at the C-5 position, demonstrated a c-Met IC50 of 2.6

µM.[3][4]

More recently, a 1,6-naphthyridinone series was optimized to yield potent and selective type II

AXL inhibitors. Compound 25c from this series, featuring a quinazoline moiety, exhibited an

exceptional AXL inhibitory activity with an IC50 of 1.1 nM and over 300-fold selectivity against

the homologous kinase MET.[5]

Compound ID Target Kinase IC50 (nM)
Key Structural
Features

2t c-Met 2600

Imidazo[4,5-h][1]

[2]naphthyridin-2(3H)-

one core

22a MET 9.0
Quinazoline-based

1,6-naphthyridinone

25c AXL 1.1

Optimized 1,6-

naphthyridinone with

quinazoline

Data compiled from published research.[3][5][6]

Inhibition of FGFR4 Kinase
Fibroblast growth factor receptor 4 (FGFR4) is another receptor tyrosine kinase that has been

identified as a therapeutic target in several cancers. A novel series of 1,6-naphthyridine-2-one

derivatives has been developed as potent and selective FGFR4 inhibitors.

Detailed quantitative data for specific FGFR4 inhibitors with the 1,6-naphthyridine scaffold

was not readily available in a tabular format in the initial search results. However, the literature

confirms the development of such inhibitors with promising preclinical activity.

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of SAR

findings. Below are methodologies for key assays cited in the evaluation of 1,6-naphthyridine
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analogs.

Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro potency of 1,6-naphthyridine analogs against target

kinases.

General Principle: These assays measure the ability of a compound to inhibit the

phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically

quantified using methods like radiometric assays (incorporation of ³²P or ³³P), fluorescence

resonance energy transfer (FRET), or luminescence-based detection of ADP production.

Example Protocol: c-Met Kinase Assay (Luminescence-based)

Reagent Preparation:

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20.

ATP Solution: Prepare a stock solution of ATP in water, with the final concentration in the

assay typically at or near the Km for the kinase.

Substrate Solution: A suitable peptide or protein substrate for c-Met (e.g., Poly(Glu,Tyr)

4:1) is prepared in kinase buffer.

Enzyme Solution: Recombinant human c-Met kinase is diluted in kinase buffer to the

desired concentration.

Test Compounds: 1,6-Naphthyridine analogs are serially diluted in DMSO.

Assay Procedure (384-well plate format):

Add 5 µL of the test compound dilutions to the assay plate.

Add 5 µL of the c-Met enzyme solution to all wells, except for the negative control wells.

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using a commercial kit such as

ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by the

addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO).

IC50 values are determined by fitting the dose-response data to a sigmoidal curve using

non-linear regression analysis.

Cellular Cytotoxicity Assays
Objective: To assess the effect of 1,6-naphthyridine analogs on the viability and proliferation

of cancer cell lines.

Example Protocol: MTT Assay

Cell Culture and Seeding:

Culture cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media and conditions.

Seed the cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Treat the cells with various concentrations of the 1,6-naphthyridine analogs for a

specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

MTT Incubation:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will
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reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization and Absorbance Reading:

Remove the media and dissolve the formazan crystals in a solubilization solution (e.g.,

DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 values from the dose-response curves.

Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Caption: A simplified signaling pathway of a receptor tyrosine kinase and its inhibition by a 1,6-
naphthyridine analog.
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Caption: A general workflow for a structure-activity relationship (SAR) study.
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Caption: Logical relationships in the SAR of 1,6-naphthyridine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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